molecular formula C17H12ClNO3 B13017751 Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate

Cat. No.: B13017751
M. Wt: 313.7 g/mol
InChI Key: GDUAUQKFCUYTEB-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a 3-chlorobenzoyl group attached to an indole ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate typically involves the esterification of 1-(3-chlorobenzoyl)-1H-indole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester
  • N-(3-Chlorobenzoyl)-4,6-difluoro-1H-indole-2-carboxamide

Uniqueness

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is unique due to its specific structural features, such as the presence of a 3-chlorobenzoyl group and an indole ring. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be advantageous in specific research or industrial contexts.

Biological Activity

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies, including case studies and experimental data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H14ClNO2
  • Molecular Weight : 299.75 g/mol

The structure consists of an indole core, a methyl ester functional group at the 3-position, and a 3-chlorobenzoyl group at the 1-position. This configuration is significant for its biological interactions.

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:

  • Cell Viability Assays : Studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, a derivative with similar structural characteristics showed GI50 values ranging from 29 nM to 78 nM in MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, indicating potent activity compared to standard treatments like erlotinib .
  • Mechanism of Action : The compound's mechanism involves the inhibition of mutant EGFR/BRAF pathways, which are critical in various cancers. The indole moiety interacts with key amino acid residues in the active site of the target proteins, forming pi-stacking interactions and halogen bonds that enhance binding affinity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Cytotoxic Effects : Preliminary studies suggest that indole derivatives can exhibit cytotoxic effects against specific microbial strains. The presence of the chlorine atom in the benzoyl group may contribute to enhanced antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMCF-7GI50 = 29 nM
AnticancerA-549GI50 = 42 nM
AntimicrobialVarious bacterial strainsCytotoxic effects observed

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The modification of substituents on the indole ring significantly influences its biological activity:

  • SAR Findings : Research indicates that variations in the chlorobenzoyl group can lead to substantial changes in potency against cancer cells. For instance, substituting different halogens or alkyl groups can either enhance or diminish the compound's inhibitory effects on target enzymes like AKR1C3, crucial for cancer progression .

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

methyl 1-(3-chlorobenzoyl)indole-3-carboxylate

InChI

InChI=1S/C17H12ClNO3/c1-22-17(21)14-10-19(15-8-3-2-7-13(14)15)16(20)11-5-4-6-12(18)9-11/h2-10H,1H3

InChI Key

GDUAUQKFCUYTEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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